molecular formula C9H17ClN2O B7861297 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Cat. No.: B7861297
M. Wt: 204.70 g/mol
InChI Key: JAAUVTYWNQNDPV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(1-methyl-piperidin-4-ylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted acetamides with various functional groups replacing the chloro group.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include the corresponding amine or other reduced forms.

Scientific Research Applications

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-ethyl-piperidin-4-ylmethyl)-acetamide
  • 2-Chloro-N-(1-propyl-piperidin-4-ylmethyl)-acetamide
  • 2-Chloro-N-(1-butyl-piperidin-4-ylmethyl)-acetamide

Uniqueness

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or chemical properties.

Properties

IUPAC Name

2-chloro-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-12-4-2-8(3-5-12)7-11-9(13)6-10/h8H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAUVTYWNQNDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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